molecular formula C27H31ClN2O2 B1664469 11-(((2R)-1-(2-(4-Methoxyphenyl)ethyl)pyrrolidin-2-yl)methyl)-6H-benzo(C)(1,5)benzoxazepine hydrochloride CAS No. 195991-50-5

11-(((2R)-1-(2-(4-Methoxyphenyl)ethyl)pyrrolidin-2-yl)methyl)-6H-benzo(C)(1,5)benzoxazepine hydrochloride

Cat. No.: B1664469
CAS No.: 195991-50-5
M. Wt: 451.0 g/mol
InChI Key: QVEPWCHFXPHWJG-GNAFDRTKSA-N
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Scientific Research Applications

AJG-049 has a wide range of scientific research applications, including:

Preparation Methods

The synthesis of AJG-049 involves multiple steps, starting with the preparation of the core structure followed by various functional group modifications. The exact synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature.

Chemical Reactions Analysis

AJG-049 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mechanism of Action

AJG-049 exerts its effects by blocking L-type calcium ion channels, which are responsible for the influx of calcium ions into cells. This blockade reduces the contraction of smooth muscle tissues by decreasing the intracellular calcium ion concentration. The molecular targets of AJG-049 include the voltage-dependent L-type calcium ion channels, and it modulates these channels by binding to specific sites, thereby inhibiting their activity .

Comparison with Similar Compounds

AJG-049 is unique in its high selectivity and potency as a calcium ion channel antagonist. Similar compounds include:

AJG-049 stands out due to its specific targeting of intestinal smooth muscle and its potential therapeutic applications in gastrointestinal disorders .

Properties

CAS No.

195991-50-5

Molecular Formula

C27H31ClN2O2

Molecular Weight

451.0 g/mol

IUPAC Name

11-[[(2R)-1-[2-(4-methoxyphenyl)ethyl]pyrrolidin-2-yl]methyl]-6H-benzo[c][1,5]benzoxazepine;hydrochloride

InChI

InChI=1S/C27H30N2O2.ClH/c1-30-24-14-12-21(13-15-24)16-18-28-17-6-8-23(28)19-29-25-9-3-2-7-22(25)20-31-27-11-5-4-10-26(27)29;/h2-5,7,9-15,23H,6,8,16-20H2,1H3;1H/t23-;/m1./s1

InChI Key

QVEPWCHFXPHWJG-GNAFDRTKSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CCN2CCC[C@@H]2CN3C4=CC=CC=C4COC5=CC=CC=C53.Cl

SMILES

COC1=CC=C(C=C1)CCN2CCCC2CN3C4=CC=CC=C4COC5=CC=CC=C53.Cl

Canonical SMILES

COC1=CC=C(C=C1)CCN2CCCC2CN3C4=CC=CC=C4COC5=CC=CC=C53.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5,11-dihydro-5-(1-(4-methoxyphenethyl)-2-pyrrolidinylmethyl)dibenzo(b,e)(1,4)oxazepine hydrochloride
AJG049

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-(((2R)-1-(2-(4-Methoxyphenyl)ethyl)pyrrolidin-2-yl)methyl)-6H-benzo(C)(1,5)benzoxazepine hydrochloride
Reactant of Route 2
11-(((2R)-1-(2-(4-Methoxyphenyl)ethyl)pyrrolidin-2-yl)methyl)-6H-benzo(C)(1,5)benzoxazepine hydrochloride
Reactant of Route 3
11-(((2R)-1-(2-(4-Methoxyphenyl)ethyl)pyrrolidin-2-yl)methyl)-6H-benzo(C)(1,5)benzoxazepine hydrochloride
Reactant of Route 4
Reactant of Route 4
11-(((2R)-1-(2-(4-Methoxyphenyl)ethyl)pyrrolidin-2-yl)methyl)-6H-benzo(C)(1,5)benzoxazepine hydrochloride
Reactant of Route 5
Reactant of Route 5
11-(((2R)-1-(2-(4-Methoxyphenyl)ethyl)pyrrolidin-2-yl)methyl)-6H-benzo(C)(1,5)benzoxazepine hydrochloride
Reactant of Route 6
11-(((2R)-1-(2-(4-Methoxyphenyl)ethyl)pyrrolidin-2-yl)methyl)-6H-benzo(C)(1,5)benzoxazepine hydrochloride

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